molecular formula C10H16N2NaO8 B094323 Ethylenediaminetetraacetic acid disodium salt CAS No. 139-33-3

Ethylenediaminetetraacetic acid disodium salt

Cat. No.: B094323
CAS No.: 139-33-3
M. Wt: 315.23 g/mol
InChI Key: KHJWSKNOMFJTDN-UHFFFAOYSA-N
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Description

Edetate sodium, also known as disodium ethylenediaminetetraacetic acid, is a chelating agent widely used in various fields such as medicine, chemistry, and industry. It is a derivative of ethylenediaminetetraacetic acid (EDTA) and is known for its ability to bind to metal ions, forming stable complexes. This property makes it valuable in applications where metal ion sequestration is required.

Mechanism of Action

Target of Action

Edetate disodium primarily targets divalent and trivalent ions such as calcium, magnesium, and zinc . These ions play crucial roles in various biological processes, including signal transduction, enzyme activity, and cell adhesion .

Mode of Action

Edetate disodium acts as a chelating agent, forming complexes with its targets . This interaction results in the reduction of the concentrations of these ions in the blood . The chelate formed by edetate disodium is then excreted in the urine .

Biochemical Pathways

The chelation process affects various biochemical pathways. By reducing the concentrations of calcium, magnesium, and zinc ions in the blood, edetate disodium can influence pathways that rely on these ions. For instance, calcium is essential for signal transduction in neurons, muscle contraction, and blood clotting. Therefore, the chelation of calcium can affect these processes .

Pharmacokinetics

Edetate disodium exhibits poor gastrointestinal absorption, distributes to various organs, and is primarily eliminated through urine and feces unchanged . The chelate formed by disodium edetate is excreted in urine, with 50% excreted within the first hour and over 95% within 24 hours, indicating a relatively short biological half-life .

Result of Action

The molecular and cellular effects of edetate disodium’s action primarily involve the reduction of calcium, magnesium, and zinc ion concentrations in the blood . This can lead to various effects, depending on the specific ions involved and their roles in the body. For instance, the chelation of calcium ions can affect signal transduction in neurons, muscle contraction, and blood clotting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of edetate disodium. For instance, the presence of other ions in the body can affect the chelation process. Additionally, the pH of the environment can influence the stability of the chelate formed by edetate disodium . .

Biochemical Analysis

Biochemical Properties

Edetate Disodium forms chelates with the cations of calcium and many divalent and trivalent metals . This property makes it an effective inhibitor of metalloproteases, enzymes that require a metal ion for their activity . By chelating the metal ion, Edetate Disodium can prevent these enzymes from carrying out their catalytic functions .

Cellular Effects

In cells, Edetate Disodium can influence various processes by its ability to chelate metal ions. For instance, it can affect cell signaling pathways that rely on metal ions as cofactors . Additionally, it can impact gene expression and cellular metabolism by interfering with metal-dependent enzymes and proteins .

Molecular Mechanism

At the molecular level, Edetate Disodium exerts its effects primarily through its chelating ability. It binds to metal ions in the active sites of enzymes, thereby inhibiting their activity . This can lead to changes in gene expression and other cellular processes that rely on these enzymes .

Temporal Effects in Laboratory Settings

Over time, Edetate Disodium remains stable and does not degrade significantly . In in vitro or in vivo studies, its long-term effects on cellular function are primarily due to its continued inhibition of metal-dependent enzymes .

Dosage Effects in Animal Models

The effects of Edetate Disodium can vary with different dosages in animal models . At low doses, it can effectively inhibit metalloproteases without causing significant adverse effects. At high doses, it may lead to toxicity due to excessive chelation of essential metal ions .

Metabolic Pathways

Edetate Disodium is involved in metabolic pathways primarily through its interaction with metal-dependent enzymes . By inhibiting these enzymes, it can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Edetate Disodium is distributed throughout cells and tissues via passive diffusion . It does not interact significantly with transporters or binding proteins, but its distribution can be influenced by the presence of metal ions, which it readily chelates .

Subcellular Localization

Edetate Disodium does not have specific subcellular localization and is found throughout the cell . Its activity and function do not depend on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate sodium is typically synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction involves the formation of tetrasodium EDTA, which is then converted into the disodium form. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of edetate sodium involves large-scale reactions under controlled conditions. The raw materials are mixed in reactors, and the reaction is carefully monitored to ensure the desired product is obtained. The final product is then purified and standardized for various applications .

Chemical Reactions Analysis

Types of Reactions

Edetate sodium undergoes several types of chemical reactions, primarily involving its chelating properties:

Common Reagents and Conditions

Major Products

The major products of reactions involving edetate sodium are metal-EDTA complexes, which are highly stable and soluble in water .

Scientific Research Applications

Edetate sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Edetate sodium is often compared with other chelating agents such as:

Conclusion

Edetate sodium is a versatile compound with significant applications in various fields. Its ability to form stable complexes with metal ions makes it invaluable in both scientific research and industrial processes. Understanding its preparation, reactions, and applications provides insight into its critical role in modern science and technology.

Properties

CAS No.

139-33-3

Molecular Formula

C10H16N2NaO8

Molecular Weight

315.23 g/mol

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);

InChI Key

KHJWSKNOMFJTDN-UHFFFAOYSA-N

impurities

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde.

SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na]

boiling_point

252

Color/Form

White powder

density

6.9 lb/gal /Apparent density/
Relative density (water = 1): 0.7

flash_point

Flash point is> 100 °C,

melting_point

300 °C (decomposes)

139-33-3

physical_description

Liquid;  Dry Powder, Water or Solvent Wet Solid;  Other Solid;  NKRA;  Pellets or Large Crystals;  Dry Powder, Liquid;  Dry Powder
White solid;  [Hawley] Colorless solid;  [ICSC] White, slightly yellow, or cream-colored solid;  Hygroscopic;  [CHEMINFO]
COLOURLESS CRYSTALLINE POWDER.

Pictograms

Irritant; Health Hazard

Related CAS

7379-28-4
17421-79-3

solubility

Slightly soluble in ethanol
Less soluble in alcohol than the potassium salt
Freely soluble in water
In water, 500 g/L at 20 °C
Solubility in water, g/100ml at 20 °C: 100-110

Synonyms

Acid, Edetic
Acid, Ethylenediaminetetraacetic
Acid, Ethylenedinitrilotetraacetic
Calcitetracemate, Disodium
Calcium Disodium Edetate
Calcium Disodium Versenate
Calcium Tetacine
Chelaton 3
Chromium EDTA
Copper EDTA
Coprin
Dicobalt EDTA
Dinitrilotetraacetate, Disodium Ethylene
Dinitrilotetraacetate, Ethylene
Disodium Calcitetracemate
Disodium EDTA
Disodium Ethylene Dinitrilotetraacetate
Disodium Versenate, Calcium
Distannous EDTA
Edathamil
Edetate Disodium Calcium
Edetate, Calcium Disodium
Edetates
Edetic Acid
Edetic Acid, Calcium Salt
Edetic Acid, Calcium, Sodium Salt
Edetic Acid, Chromium Salt
Edetic Acid, Dipotassium Salt
Edetic Acid, Disodium Salt
Edetic Acid, Disodium Salt, Dihydrate
Edetic Acid, Disodium, Magnesium Salt
Edetic Acid, Disodium, Monopotassium Salt
Edetic Acid, Magnesium Salt
Edetic Acid, Monopotassium Salt
Edetic Acid, Monosodium Salt
Edetic Acid, Potassium Salt
Edetic Acid, Sodium Salt
EDTA
EDTA, Chromium
EDTA, Copper
EDTA, Dicobalt
EDTA, Disodium
EDTA, Distannous
EDTA, Gallium
EDTA, Magnesium Disodium
EDTA, Potassium
EDTA, Stannous
Ethylene Dinitrilotetraacetate
Ethylene Dinitrilotetraacetate, Disodium
Ethylenediaminetetraacetic Acid
Ethylenedinitrilotetraacetic Acid
Gallium EDTA
Magnesium Disodium EDTA
N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine)
Potassium EDTA
Stannous EDTA
Tetacine, Calcium
Tetracemate
Versenate
Versenate, Calcium Disodium
Versene

vapor_pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/

Origin of Product

United States

Synthesis routes and methods

Procedure details

Samples were prepared for reducing SDS-PAGE by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl reducing agent (10×) and 2 μl of 0.1M EDTA (to achieve final concentration of 10 mM). The high molecular weight (HMW) marker was prepared by adding 10 μl of concentrated stock to 80 μl reducing agent (10×), 310 μl WFI and 400 μl sample buffer (2×). The diluted HMW standard was then heated at 95° C. for 5 minutes before aliquoting and storage at −20° C. for use in subsequent gels. Samples (15 μl) containing collagenases were run directly (i.e. with no prior heat treatment) on 8% Tris-Glycine gels using Tris-Glycine running buffer at 130 V for ˜1 hour 50 mins. After electrophoresis, the gels were stained with colloidal blue stain reagent as per the manufacturer's instructions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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